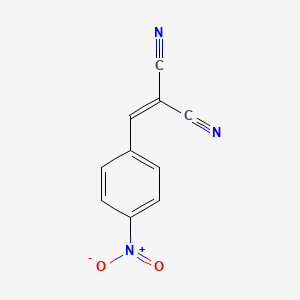

2-(4-Nitrobenzylidene)malononitrile

Description

Overview of Benzylidenemalononitrile (B1330407) Derivatives in Chemical Science

Benzylidenemalononitrile (BMN) derivatives are a class of organic compounds that have been extensively studied for their broad range of applications. nih.govnih.gov These molecules are characterized by a benzylidene group linked to a malononitrile (B47326) fragment and are considered valuable intermediates in organic synthesis. nih.govresearchgate.net Their utility spans various domains including medicinal chemistry, materials science, and industrial applications. nih.govresearchgate.net

The synthesis of BMN derivatives is most commonly achieved through the Knoevenagel condensation, a reaction that involves the condensation of an aldehyde with an active methylene (B1212753) compound like malononitrile. nih.govacs.org This reaction is a fundamental process in synthetic organic chemistry, and various catalysts and conditions, including microwave-assisted synthesis and the use of green catalysts, have been developed to improve its efficiency and environmental friendliness. nih.govresearchgate.netuni-regensburg.de

In the realm of medicinal chemistry, BMN derivatives have shown potential as anticancer, antifungal, and antibacterial agents. nih.govnih.gov They are also investigated for their role in enhancing cellular resistance to oxidative stress and for the activation or inhibition of certain enzymes. nih.govresearchgate.net Furthermore, some derivatives, also known as tyrphostins, are recognized for their wide array of biological properties. uni-regensburg.de In materials science, these compounds are explored for applications such as photoconductive cells. nih.gov

Table 1: Representative Benzylidenemalononitrile Derivatives and Their Research Applications

| Derivative | Research Application Area | Key Findings |

|---|---|---|

| 2-(3,4-Dihydroxybenzylidene)malononitrile | Cosmetics, Melanogenesis Inhibition | Exhibits strong tyrosinase inhibitory activity, reducing melanin (B1238610) accumulation in skin cells. oncotarget.com |

| 2-(Substituted benzylidene)malononitriles | Medicinal Chemistry | Analogs show various pharmacological activities, including antimicrobial and anti-proliferative effects. oncotarget.com |

| General Benzylidenemalononitriles | Organic Synthesis | Serve as versatile precursors for the synthesis of various heterocyclic compounds with biocidal properties. researchgate.net |

Significance of the Nitro Group and Malononitrile Moiety in Molecular Design

The distinct chemical behavior of 2-(4-Nitrobenzylidene)malononitrile is largely dictated by the electronic properties of its two key functional components: the nitro group and the malononitrile moiety.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in molecular design. nih.govresearchgate.netfiveable.me Its strong inductive and resonance effects significantly reduce the electron density of the aromatic ring to which it is attached. researchgate.netnih.gov This electron-withdrawing nature is crucial as it polarizes the entire molecule, enhancing the electrophilic character of the benzylidene carbon. This property is frequently exploited in the design of molecules for applications in medicinal chemistry and materials science. acs.orgsvedbergopen.commdpi.com For instance, the presence of a nitro group can be essential for the biological activity of certain therapeutic agents and can influence a molecule's ability to interact with biological targets like enzymes or proteins. taylorandfrancis.com

The malononitrile moiety (-CH(CN)₂) , also known as propanedinitrile, is a highly versatile building block in organic synthesis. wikipedia.orgissr-journals.org It is characterized by a methylene group activated by two adjacent cyano (-CN) groups. These cyano groups are also strongly electron-withdrawing, which makes the methylene protons acidic and facilitates their removal by even a weak base. This acidity is the cornerstone of its reactivity in base-catalyzed reactions like the Knoevenagel condensation. wikipedia.org The resulting dicyanovinyl group in the final product is an excellent Michael acceptor, readily participating in nucleophilic addition reactions, which is a key feature for synthesizing more complex molecules. researchgate.net Malononitrile and its derivatives are used to create a wide array of compounds, including pharmaceuticals, dyes, and materials for organic electronics. researchgate.netissr-journals.orgscilit.com

Table 2: Properties of Key Functional Moieties

| Functional Moiety | Key Chemical Properties | Significance in Molecular Design |

|---|---|---|

| **Nitro Group (-NO₂) ** | Strong electron-withdrawing character (via resonance and inductive effects). researchgate.netnih.gov | Enhances electrophilicity of adjacent carbons, modulates electronic properties for applications in sensors and nonlinear optics, can be crucial for biological activity. nih.govtaylorandfrancis.com |

Historical Context of Research on this compound

The synthesis of this compound is a direct application of the Knoevenagel condensation, a reaction first reported by German chemist Emil Knoevenagel in the late 19th century. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile, typically in the presence of a basic catalyst. researchgate.nettaylorandfrancis.com

The specific reaction between 4-nitrobenzaldehyde (B150856) and malononitrile has become a classic and often-cited example of this condensation. nih.govresearchgate.net Early investigations and subsequent studies have explored various conditions to optimize this synthesis. Research has shown that the reaction can be carried out under different catalytic systems and even in the absence of solvents, for example, by simply grinding the solid reactants together. tandfonline.com The reaction is also known to be influenced by the polarity of the solvent, with more polar solvents sometimes facilitating the initial addition step. tandfonline.com More recent studies have focused on making the synthesis more environmentally friendly, employing methods like microwave irradiation or using water as a solvent, which can lead to high yields and easy product isolation. acs.orgrsc.org The structural properties of the resulting compound have been confirmed through various analytical techniques, including X-ray crystallography. nih.govresearchgate.net

Current State of Research and Future Directions in the Field

Current research on this compound and its derivatives continues to expand upon their foundational chemical properties, exploring new applications and synthetic methodologies. The compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including those with potential pharmaceutical and materials science applications.

One significant area of contemporary research is the use of these compounds as molecular sensors. The polarized electronic structure of this compound makes it a candidate for the design of chemosensors. For example, derivatives are being investigated for their ability to detect specific ions or molecules through changes in their optical or electronic properties.

In materials science, the focus remains on leveraging the unique electronic characteristics imparted by the nitro group for the development of molecular devices and nonlinear optical materials. The synthesis of these compounds is also an active area of research, with an emphasis on green chemistry principles. Mechanochemical methods, such as ball milling, are being explored to conduct the Knoevenagel condensation without the need for solvents, resulting in faster reactions and higher yields.

Future directions in the field are likely to involve:

Advanced Materials: The design and synthesis of more complex architectures based on the this compound scaffold for applications in optoelectronics and data storage.

Medicinal Chemistry: Further exploration of derivatives as inhibitors for specific biological targets, moving beyond general screening to more targeted drug design. oncotarget.comgoogle.com

Catalysis: The development of even more efficient, selective, and recyclable catalysts for the synthesis of benzylidenemalononitrile derivatives, further aligning with the goals of sustainable chemistry. researchgate.netnih.gov

Supramolecular Chemistry: Investigating the self-assembly properties of these molecules to create novel supramolecular structures with unique functions.

Table 3: Summary of Recent Research on this compound

| Research Area | Focus of Study | Key Findings |

|---|---|---|

| Organic Synthesis | Development of green and efficient synthetic methods. | Mechanochemical synthesis via grinding or ball milling provides a solvent-free, high-yield route. tandfonline.com Use of water as a medium with appropriate catalysts is also effective. rsc.org |

| Materials Science | Exploration for molecular devices and nonlinear optics. | The compound's electronic properties, influenced by the nitro group, make it a candidate for these applications. |

| Medicinal Chemistry | Synthesis of derivatives as potential therapeutic agents. | Derivatives have been synthesized and tested for activities such as tyrosinase inhibition for anti-melanogenic applications. oncotarget.com |

| Chemical Sensing | Design of chemosensors. | The core structure is being utilized to develop sensors for detecting various analytes. |

| Reaction Kinetics | Understanding the influence of reaction conditions. | Studies show that solvent polarity and the choice of catalyst significantly impact reaction rates and yields. tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTIGNGBIBFXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181491 | |

| Record name | 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2700-23-4 | |

| Record name | 4-Nitrobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC-637341 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedinitrile, 2-((4-nitrophenyl)methylene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(HYDROXY(OXIDO)AMINO)BENZYLIDENE)MALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V37C8V9Z5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Nitrobenzylidene Malononitrile

Knoevenagel Condensation as the Primary Synthesis Route

The Knoevenagel condensation stands as the most extensively utilized and studied method for preparing 2-(4-nitrobenzylidene)malononitrile. smolecule.com The reaction's mechanism is initiated by a base catalyst, which deprotonates the highly acidic methylene (B1212753) group of malononitrile (B47326). smolecule.com The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde (B150856). This is followed by a dehydration step to yield the final α,β-unsaturated product. The strong electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. smolecule.comresearchgate.net

The synthesis is fundamentally a reaction between two key components:

Malononitrile: An organic compound with the formula CH₂(CN)₂. It serves as the "active methylene" component. The two nitrile groups are strongly electron-withdrawing, making the protons of the central methylene group (CH₂) acidic and easily removable by a base.

4-Nitrobenzaldehyde: An aromatic aldehyde. The nitro group (-NO₂) at the para position of the benzene (B151609) ring is a powerful electron-withdrawing group, which activates the aldehyde's carbonyl group toward nucleophilic attack. researchgate.netunifap.br

The reaction is typically carried out by mixing malononitrile and 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent system. smolecule.comunifap.br

A wide variety of catalysts have been employed to facilitate the Knoevenagel condensation for synthesizing this compound. These systems range from simple organic bases to complex, recyclable heterogeneous catalysts, each offering distinct advantages in terms of yield, reaction time, and environmental impact.

Simple organic bases are frequently used as homogeneous catalysts for this transformation.

Piperidine: A commonly used weak base that effectively catalyzes the condensation, often in a solvent like ethanol (B145695). The reaction can be monitored using thin-layer chromatography and the product purified by recrystallization.

β-alanine: This amino acid has been used as a green and inexpensive organocatalyst in a tandem reaction system where benzyl (B1604629) alcohol is first oxidized to the aldehyde, which then undergoes condensation. uni-regensburg.de

N-methylpiperidine complexes: Molecular complexes, such as one formed between N-methylpiperidine and 2,4-dinitrophenol, have been reported as effective organocatalysts in ethanol at room temperature. rsc.org

Heterogeneous and homogeneous metal-based catalysts offer benefits such as high efficiency and, in some cases, easy recovery and reusability.

NiCu@MWCNT: Bimetallic nanohybrids composed of nickel and copper supported on multi-walled carbon nanotubes (NiCu@MWCNT) have proven to be highly effective heterogeneous catalysts. researchgate.netnih.govresearchgate.net Using this catalyst in a water/methanol (B129727) solvent system at room temperature, this compound was obtained in a 96% yield in just 10 minutes. researchgate.netnih.gov The electron-withdrawing nitro group accelerates the reaction compared to other substituted benzaldehydes. researchgate.net

Copper-based Nanocatalysts: A heterogeneous nanocatalyst, LDH@TRMS@BDSA@Cu, has been synthesized and used effectively for multicomponent reactions that include the formation of Knoevenagel products under solvent-free conditions. nih.gov

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic protocols.

Water as a Solvent: The Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile has been successfully performed in water, sometimes without any added catalyst. rsc.org One study reported a >99% yield after just 15 minutes at 50°C in water. rsc.org Alum has also been reported as a cost-effective and environmentally friendly catalyst for the reaction in an aqueous medium. rasayanjournal.co.in

Microwave-Assisted Synthesis: Using microwave irradiation, the reaction has been carried out in methanol without any added base or catalyst, achieving a 95% yield in 30 minutes at 60°C. unifap.br

Solvent-Free Mechanochemistry: Controlled grinding of 4-nitrobenzaldehyde and malononitrile under ambient conditions (mechanochemical ball milling) can achieve the condensation without any catalyst. smolecule.com

Immobilizing catalysts on solid supports is a key strategy for improving their practicality, allowing for easy separation from the reaction mixture and potential for recycling.

Amine-functionalized supports: Amines, which are effective base catalysts, can be immobilized on various supports. Studies have investigated catalysts like (3-aminopropyl)trimethoxysilane (APTMS) immobilized on silica (B1680970) monoliths for Knoevenagel condensations under continuous-flow conditions. researchgate.net

Metal-Organic Frameworks (MOFs): An unsaturated copper-based MOF (HKUST) modified with amine functional groups has been used as an efficient heterogeneous catalyst for Knoevenagel condensations, achieving high conversion at room temperature in very short reaction times. nih.gov

Interactive Table: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst System | Reactants | Conditions | Time | Yield (%) | Citation(s) |

| NiCu@MWCNT | 4-Nitrobenzaldehyde, Malononitrile | H₂O/Methanol (1:1), Room Temp. | 10 min | 96 | nih.gov, researchgate.net |

| None (Microwave) | 4-Nitrobenzaldehyde, Malononitrile | Methanol, 60°C, 20W | 30 min | 95 | unifap.br |

| None (Water) | 4-Nitrobenzaldehyde, Malononitrile | Water, 50°C | 15 min | >99 | rsc.org |

| Piperidine | 4-Nitrobenzaldehyde, Malononitrile | Ethanol | Not specified | 49 | |

| β-alanine / SAS | Benzyl alcohol, Malononitrile | Water, Visible Light (405 nm) | 2 h | 63 | uni-regensburg.de |

Reaction Conditions

The synthesis of this compound can be performed under a variety of conditions, with factors such as temperature, solvent, and reaction time influencing the outcome.

Temperature: The Knoevenagel condensation for this compound is often carried out at room temperature. rsc.orgnih.gov However, some procedures utilize heating, for instance, at 60°C in an aqueous medium or under reflux conditions in solvents like ethanol or toluene. unifap.brrasayanjournal.co.in

Solvents: A range of solvents can be employed for this synthesis. Ethanol is a commonly used solvent. rsc.orgnih.gov Other options include water, which is considered a green and environmentally friendly solvent. rasayanjournal.co.ineurekaselect.com The polarity of the solvent can affect the reaction kinetics, with higher polarity solvents generally leading to faster formation of the product. Dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are also suitable solvents. chemsoon.com In some instances, the reaction can be conducted under solvent-free conditions. rsc.org

Reaction Time: The duration of the reaction can vary significantly depending on the specific conditions and catalysts used. With efficient catalysts, the reaction can be completed in as little as 5 to 10 minutes. nih.govnih.gov Other procedures may require several hours. rsc.orgrsc.org

Reaction Yield and Purity after Purification

The synthesis of this compound typically results in high yields and purity following purification.

Yield: Reported yields for this reaction are often excellent, frequently exceeding 90%. For example, syntheses using specific catalysts have reported yields of 95% and 96%. unifap.brnih.gov One method using an alum catalyst in water achieved a 99% yield. rasayanjournal.co.in

Purity and Purification: The product is typically a solid, described as a light yellow or orange solid. rsc.orgunifap.br Purification is commonly achieved through recrystallization, often from ethanol. rsc.org The melting point of the purified compound is consistently reported in the range of 158-161°C. rsc.orgunifap.brrasayanjournal.co.in

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

| Catalyst/Method | Solvent | Temperature | Time | Yield (%) | Reference |

| MP(DNP) | Ethanol | Room Temp. | - | - | rsc.org |

| Microwave-assisted | Methanol | 60°C | 30 min | 95 | unifap.br |

| NiCu@MWCNT | Water-containing | Room Temp. | 10-180 min | 96 | nih.gov |

| Alum | Water | 60°C | 2 h | 99 | rasayanjournal.co.in |

| Amino-bifunctional frameworks | Ethanol | Room Temp. | 5 min | 100 | nih.gov |

Other Synthetic Strategies for Benzylidenemalononitrile (B1330407) Derivatives

While the direct Knoevenagel condensation between an aldehyde and malononitrile is the most common route, alternative strategies exist for synthesizing benzylidenemalononitrile derivatives. One such approach involves a tandem reaction sequence. For instance, benzyl alcohols can be used as starting materials. uni-regensburg.deresearchgate.net In this method, the benzyl alcohol is first oxidized in situ to the corresponding benzaldehyde, which then undergoes a Knoevenagel condensation with malononitrile in the same reaction vessel. uni-regensburg.deresearchgate.net This tandem approach offers the advantage of using more stable starting materials and can be performed under environmentally friendly conditions, such as in water with visible light photocatalysis. uni-regensburg.deresearchgate.net

Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is characterized by the presence of several functional groups: a nitro group, a carbon-carbon double bond, and two nitrile groups. This structure allows for a variety of chemical transformations. unifap.br

Nucleophilic Addition Reactions

The electron-withdrawing nature of the nitro and nitrile groups makes the carbon-carbon double bond in this compound highly susceptible to nucleophilic attack. This is a key feature of its reactivity. unifap.bryoutube.com A common example is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The electron-poor double bond of this compound makes it a good dienophile for Diels-Alder reactions. organic-chemistry.org In this type of [4+2] cycloaddition reaction, it can react with a conjugated diene to form a six-membered ring. organic-chemistry.org The presence of electron-withdrawing groups on the dienophile facilitates this reaction. organic-chemistry.org The molecule's structure makes it suitable for participating in Diels-Alder reactions for the synthesis of various cyclic compounds. smolecule.com

Derivatization Strategies

The versatile reactivity of this compound allows for its use as a precursor in the synthesis of a wide range of other compounds. It is a valuable starting material for the preparation of various heterocyclic compounds. smolecule.comnih.gov For example, it can be used to synthesize pyrazole (B372694) and pyrimidine (B1678525) derivatives. smolecule.com Furthermore, the double bond can be reduced, for instance, through enzymatic asymmetric reduction, to produce chiral malononitrile derivatives. unifap.br The compound and its derivatives have also been utilized as precursors for the synthesis of spiro compounds like 5,7-diazaspiro rsc.orgeurekaselect.comoctane, as well as 2-amino-4H-chromene-3-carbonitrile and 4H-pyran derivatives. nih.gov

Synthesis of Heterocyclic Compounds (e.g., pyrazoles, pyrimidines, 5,7-diazaspiro[3.4]octane, 2-amino-4H-chromene-3-carbonitrile, 4H-pyran derivatives)

Pyrazoles: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a straightforward route to 3,5-diamino-4-(4-nitrophenyl)pyrazole. This reaction proceeds through a Michael addition of hydrazine to the activated double bond, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. rsc.org

Pyrimidines: Pyrimidine derivatives can be synthesized from this compound by reacting it with amidines. The reaction involves a [3+3] cycloaddition, where the three-carbon backbone of the benzylidenemalononitrile reacts with the N-C-N fragment of the amidine to form the six-membered pyrimidine ring.

5,7-Diazaspiro[3.4]octane: While direct synthesis from this compound is not extensively documented in readily available literature, related spirocyclic compounds have been synthesized from similar benzylidene derivatives. For instance, the reaction of benzylidenecyanoacetates with 1,3-dimethylbarbituric acid in the presence of bromine and a base leads to the formation of substituted 5,7-diazaspiro[2.5]octane-1-carboxylates. youtube.com This suggests a potential pathway for the synthesis of spiro[3.4]octane derivatives might involve a multi-step process initiated by a Michael addition.

2-Amino-4H-chromene-3-carbonitrile: The synthesis of 2-amino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile is a well-established reaction. It is typically achieved through a one-pot, three-component reaction involving this compound, an appropriate phenol (B47542) (like resorcinol (B1680541) or phloroglucinol), and a basic catalyst. nih.gov The reaction proceeds via a Michael addition of the phenoxide ion to the electrophilic double bond of the benzylidenemalononitrile, followed by an intramolecular cyclization and tautomerization.

4H-Pyran Derivatives: A variety of 4H-pyran derivatives can be synthesized using this compound. A common method is a three-component reaction with a 1,3-dicarbonyl compound, such as dimedone or ethyl acetoacetate, and a catalyst. nih.gov The reaction mechanism involves a Knoevenagel condensation to form the benzylidenemalononitrile in situ, followed by a Michael addition of the enolate of the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization to afford the 4H-pyran ring.

| Heterocyclic Compound | Reactants | Key Reaction Type |

| 3,5-Diamino-4-(4-nitrophenyl)pyrazole | Hydrazine hydrate | Michael addition, Cyclization |

| Pyrimidine derivatives | Amidines | [3+3] Cycloaddition |

| 2-Amino-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile | Phenols (e.g., resorcinol) | Michael addition, Cyclization |

| 4H-Pyran derivatives | 1,3-Dicarbonyl compounds (e.g., dimedone) | Michael addition, Cyclization |

Reduction of the Nitro Group to Amino Group

The nitro group of this compound can be selectively reduced to an amino group to furnish 2-(4-aminobenzylidene)malononitrile. This transformation is significant as it alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This reduction can be achieved using various reducing agents. A notable method involves the use of Co2–Y hexaferrite powder as a catalyst with hydrated hydrazine as the reducing agent. researchgate.net This method demonstrates high selectivity for the nitro group reduction without affecting the carbon-carbon double bond or the nitrile functionalities. researchgate.net Another common method is catalytic hydrogenation.

| Product | Reagents and Conditions | Key Features |

| 2-(4-Aminobenzylidene)malononitrile | Co2–Y hexaferrite, Hydrazine hydrate, Water, 100 °C | Selective reduction of the nitro group. |

Interaction Studies with Nucleophiles and Electrophiles

The reactivity of this compound is dominated by the electrophilic character of the β-carbon of the α,β-unsaturated system, which is activated by the two electron-withdrawing cyano groups and the nitro group on the benzene ring. This makes it highly susceptible to attack by nucleophiles. nih.govresearchgate.net

Interaction with Nucleophiles:

The molecule readily undergoes Michael addition reactions with a wide range of nucleophiles. These include:

Carbanions: Stabilized carbanions derived from compounds like nitroethane, diethyl malonate, and ethyl cyanoacetate (B8463686) react with this compound to form new carbon-carbon bonds. nih.gov

Amines: Primary and secondary amines add to the double bond, which is often the initial step in the synthesis of nitrogen-containing heterocycles.

Thiols: Thiolates are potent nucleophiles that can add to the electrophilic double bond to form thioether derivatives. For instance, thiourea (B124793) can react to form pyrimidine-thiones.

Hydroxide (B78521) and Water: Under basic conditions, hydroxide ions can add to the double bond. Water can also act as a nucleophile, particularly in catalyzed reactions. nih.gov

The kinetics of these reactions have been studied, and the electrophilicity of various benzylidenemalononitriles has been quantified, confirming the high reactivity of the 4-nitro substituted derivative. nih.gov

Interaction with Electrophiles:

Due to the electron-withdrawing nature of the nitrile and nitro groups, the double bond in this compound is electron-deficient and therefore generally unreactive towards electrophilic attack. The primary site for electrophilic interaction is the aromatic ring. However, the strong deactivating effect of the nitro and benzylidenemalononitrile moieties makes electrophilic aromatic substitution reactions challenging. Under forcing conditions, electrophilic attack on the aromatic ring could potentially occur, but such reactions are not commonly reported for this specific compound. The focus of its reactivity lies overwhelmingly in its interactions with nucleophiles at the exocyclic double bond.

Structural Elucidation and Conformational Analysis of 2 4 Nitrobenzylidene Malononitrile

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to determine the precise atomic arrangement within the crystalline lattice of 2-(4-nitrobenzylidene)malononitrile. This method has yielded crucial data on the molecule's solid-state conformation and the nature of its intermolecular interactions.

The crystalline form of this compound has been identified as belonging to the orthorhombic crystal system. nih.govresearchgate.net The specific space group has been determined to be Pna2. researchgate.net

The unit cell parameters for this compound have been determined from single-crystal X-ray diffraction data. These parameters define the dimensions of the fundamental repeating unit of the crystal lattice.

| Parameter | Value |

| a | 19.5557 (9) Å |

| b | 3.8732 (2) Å |

| c | 11.9823 (5) Å |

| V | 907.58 (7) ų |

| Z | 4 |

| Data sourced from Chang et al. (2012) nih.govresearchgate.net |

The benzylidenemalononitrile (B1330407) moiety in the this compound molecule is observed to be nearly planar. nih.govnih.gov The maximum deviation from this plane is reported to be 0.129 (2) Å for a terminal nitrogen atom. nih.govresearchgate.net This near-planarity is a significant feature of the molecule's conformation.

The nitro group is found to be approximately coplanar with the benzene (B151609) ring to which it is attached. nih.govnih.gov The dihedral angle between the plane of the nitro group and the plane of the benzene ring is reported to be 8.8 (3)°. nih.govresearchgate.net This small dihedral angle suggests a significant degree of conjugation between the nitro group and the aromatic ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is influenced by intermolecular interactions. While the provided search results focus heavily on the intramolecular details, the arrangement of molecules in the crystal lattice is a crucial aspect of its solid-state structure. The planarity of the molecule and the presence of polar nitro and cyano groups suggest that dipole-dipole interactions and potentially weak hydrogen bonds play a role in the crystal packing. Further investigation into the specific intermolecular contacts would provide a more complete picture of the supramolecular assembly.

Hydrogen Bonding Networks

The molecular conformation of this compound is significantly stabilized by hydrogen bonding. Crystal structure analysis reveals the presence of a crucial intramolecular C—H⋯N hydrogen bond. nih.govresearchgate.net This interaction contributes to the near-planar arrangement of the benzylidenemalononitrile unit. nih.govresearchgate.net

In the crystal lattice, molecules are further organized by weak intermolecular C—H⋯N hydrogen bonds. For instance, in a related compound, 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile, these interactions link molecules into layers. nih.gov Specifically, hydrogen bonds form between a hydrogen atom on the central benzylidene ring and a nitrogen atom of the cyano group on an adjacent molecule. nih.gov Similar C—H⋯O and C—H⋯N interactions are observed in other related derivatives, leading to the formation of extensive sheets within the crystal structure. nih.gov

Table 1: Hydrogen Bond Geometry in this compound and Related Derivatives

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| This compound | C1—H1A···N3 | 0.93 | 2.58 | 3.431 (3) | 152 | researchgate.net |

| 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile | C4—H4A···N3 | - | - | 3.438 (5) | 169 | nih.gov |

| 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile | C6—H6A···N2 | - | - | 3.404 (5) | 145 | nih.gov |

π–π Stacking Interactions

While direct evidence for π–π stacking in this compound is not explicitly detailed in primary literature, the analysis of related structures provides valuable insights. The planar nature of the molecule, with its electron-deficient nitro-substituted aromatic ring and electron-rich dicyanoethenyl group, creates a favorable geometry for such interactions. nih.govresearchgate.net

In many benzylidenemalononitrile derivatives, π–π stacking is a significant force in crystal packing. For example, in the crystal structure of 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile, π–π stacking interactions with a centroid–centroid distance of 3.5585 (15) Å connect molecules into inversion dimers. nih.gov However, in some more sterically hindered derivatives, such as certain crystal forms of 2-(4-(diphenylamino)benzylidene) malononitrile (B47326), these π–π interactions can be weaker. scienceopen.com The presence of electron-withdrawing groups, like the nitro group, on a planar aromatic system generally enhances the potential for π–π stacking with suitable electron-rich partners.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. Although a specific Hirshfeld analysis for this compound is not available, studies on analogous compounds offer a clear indication of the expected interaction landscape.

For related benzonitrile (B105546) derivatives, Hirshfeld analysis consistently highlights the dominance of H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N contacts in the crystal packing. nih.govscienceopen.com For instance, in 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the contributions to the Hirshfeld surface are dominated by H⋯H (39.2%), C⋯H/H⋯C (27.1%), and N⋯H/H⋯N (16.0%) contacts. nih.gov

The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of these interactions.

H⋯H interactions typically appear as a large, diffuse region in the center of the plot.

C⋯H/H⋯C interactions , indicative of C—H⋯π bonding, manifest as distinct "wings" on the sides of the main plot.

N⋯H/H⋯N and O⋯H/H⋯O interactions , representing hydrogen bonds, are visible as sharp "spikes" at lower dₑ and dᵢ values (distance from the surface to the nearest exterior/interior atom).

Given the structure of this compound, a Hirshfeld analysis would be expected to show significant contributions from N⋯H/H⋯N and O⋯H/H⋯O contacts, corresponding to the C—H⋯N and potential weak C—H⋯O interactions involving the nitro group.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | Typical Contribution (%) | Appearance on Fingerprint Plot |

| H···H | ~28-40% | Large, scattered region |

| C···H/H···C | ~27% | Characteristic "wings" |

| N···H/H···N | ~16-27% | Sharp spikes |

| O···H/H···O | ~4-8% | Sharp spikes |

| C···C | ~6% | Pseudo-symmetric wings |

Data derived from analyses of related benzonitrile and phthalonitrile (B49051) derivatives. nih.govscienceopen.com

Conformational Flexibility and Rigidity in Related Derivatives

The molecular structure of this compound is characterized by a significant degree of rigidity. The benzylidenemalononitrile unit is nearly planar, with only a minor deviation observed for the terminal nitrogen atoms. nih.govresearchgate.net Furthermore, the nitro group is found to be approximately coplanar with the benzene ring, with a small dihedral angle of about 8.8°. nih.govresearchgate.net This planarity suggests an effective conjugation across the molecule, which is stabilized by the intramolecular hydrogen bond.

In contrast, related derivatives with bulkier substituents exhibit greater conformational flexibility. A notable example is 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile, where the two bromophenyl rings are significantly twisted out of the plane of the central benzylidene ring, with dihedral angles of 68.7° and 69.3°. nih.gov Similarly, in 2-(4-(diphenylamino)benzylidene) malononitrile, the benzene rings are highly twisted, which inhibits the formation of certain intermolecular aggregates and influences the material's luminescent properties. scienceopen.com This comparison highlights how the relatively simple structure of this compound leads to a rigid and planar conformation, while the introduction of larger groups in its derivatives induces significant conformational twisting.

Spectroscopic Characterization Techniques for 2 4 Nitrobenzylidene Malononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise molecular structure of 2-(4-nitrobenzylidene)malononitrile by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the vinylic and aromatic protons. The exact chemical shifts can vary slightly depending on the solvent used for analysis.

In deuterated chloroform (B151607) (CDCl₃), the spectrum typically shows three main signals. The two protons on the nitro-substituted benzene (B151609) ring appear as two distinct doublets due to their ortho- and meta-positions relative to the nitro group and their coupling to each other. The vinylic proton, which is part of the benzylidene bridge, appears as a singlet further downfield. rasayanjournal.co.in

In dimethyl sulfoxide-d₆ (DMSO-d₆), a similar pattern is observed, though the chemical shifts are slightly different. The spectrum includes a singlet for the vinylic proton and two doublets for the aromatic protons on the 4-nitrophenyl group. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Coupling Constant (J) in CDCl₃ (Hz) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Coupling Constant (J) in DMSO-d₆ (Hz) | Reference |

|---|---|---|---|---|---|

| Vinylic-H | 7.88 (s, 1H) | N/A | 8.73 (s, 1H) | N/A | rasayanjournal.co.inrsc.org |

| Aromatic-H (ortho to NO₂) | 8.39 (d, 2H) | 7.1 - 8.7 | 8.44 (d, 2H) | 8.7 | rasayanjournal.co.inrsc.orgrsc.org |

| Aromatic-H (meta to NO₂) | 8.07 (d, 2H) | 7.1 - 8.7 | 8.14 (d, 2H) | 8.7 | rasayanjournal.co.inrsc.org |

s = singlet, d = doublet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows signals for the aromatic carbons, the vinylic carbons, and the carbons of the nitrile groups. The quaternary carbon attached to the two nitrile groups is typically observed at a lower field compared to the nitrile carbons themselves. The electron-withdrawing effect of the nitro group influences the chemical shifts of the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Reference |

|---|---|---|---|

| C=C (vinylic) | 156.85 | 160.00 | rasayanjournal.co.inrsc.org |

| C-NO₂ | 150.39 | 150.41 | rasayanjournal.co.inrsc.org |

| C-CH (aromatic) | 135.80 | 137.37 | rasayanjournal.co.inrsc.org |

| CH (aromatic, ortho to NO₂) | 131.32 | 132.14 | rasayanjournal.co.inrsc.org |

| CH (aromatic, meta to NO₂) | 124.66 | 125.07 | rasayanjournal.co.inrsc.org |

| C(CN)₂ | 87.58 | 86.65 | rasayanjournal.co.inrsc.org |

| CN | 112.62, 111.60 | 114.31, 113.21 | rasayanjournal.co.inrsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound, typically recorded using a KBr pellet, shows strong absorption bands corresponding to its key functional groups. The nitrile (C≡N) group exhibits a sharp, intense absorption in the region of 2229-2248 cm⁻¹. The nitro (NO₂) group is characterized by two distinct stretching vibrations: an asymmetric stretch usually found around 1511-1550 cm⁻¹ and a symmetric stretch near 1416 cm⁻¹. The carbon-carbon double bond (C=C) of the benzylidene group shows a stretching vibration in the 1577-1588 cm⁻¹ range. Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹. rasayanjournal.co.inrsc.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3043 - 3110 | rsc.org |

| Nitrile (C≡N) | Stretching | 2229 - 2248 | rasayanjournal.co.inrsc.org |

| Alkene (C=C) | Stretching | 1577 - 1588 | rasayanjournal.co.inrsc.org |

| Nitro (NO₂) | Asymmetric Stretching | 1511 - 1550 | rasayanjournal.co.inrsc.org |

| Nitro (NO₂) | Symmetric Stretching | ~1501 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₀H₅N₃O₂, corresponding to a molecular weight of approximately 199.17 g/mol . nih.gov In gas chromatography-mass spectrometry (GC-MS) analysis, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 199. nih.gov Key fragment ions are observed at m/z 153, which corresponds to the loss of a nitro group (NO₂), and m/z 126, resulting from the further loss of a hydrogen cyanide (HCN) molecule. nih.gov

Other Spectroscopic Methods Applied to Benzylidenemalononitrile (B1330407) Derivatives

Beyond the primary techniques of NMR, IR, and MS, other spectroscopic methods have been applied to characterize this compound and related derivatives.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. Due to its extended conjugated system, this compound exhibits strong absorption in the UV-visible region. nih.govresearchgate.net

Raman Spectroscopy : Raman spectroscopy, which is complementary to IR spectroscopy, has also been used to study this compound, providing further details on its vibrational modes. nih.gov

X-ray Crystallography : Single-crystal X-ray diffraction has been employed to determine the precise three-dimensional molecular structure of this compound. These studies have confirmed that the benzylidenemalononitrile unit is nearly planar and that the nitro group is almost coplanar with the benzene ring. nih.govresearchgate.net

Computational Studies : Density Functional Theory (DFT) and other computational methods are increasingly used to predict and interpret the spectroscopic properties of benzylidenemalononitrile derivatives. These theoretical calculations can help in assigning vibrational frequencies and understanding the electronic structure. rsc.org

Computational Chemistry and Theoretical Studies of 2 4 Nitrobenzylidene Malononitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine optimized geometries, energetic properties, and the distribution of electrons within a molecule.

Geometry Optimization and Energetic Analysis

The geometric arrangement of atoms in a molecule is fundamental to its stability and reactivity. For 2-(4-Nitrobenzylidene)malononitrile, computational geometry optimization is used to find the lowest energy conformation. These calculations often corroborate experimental findings from techniques like X-ray crystallography.

Studies have shown that the this compound molecule is nearly planar. nih.gov The benzylidenemalononitrile (B1330407) portion of the molecule maintains a high degree of planarity, with only slight deviation of the terminal nitrogen atoms. nih.gov Furthermore, the nitro group is observed to be nearly coplanar with the benzene (B151609) ring it is attached to, with a minimal dihedral angle of approximately 8.8 degrees. nih.gov This planarity suggests a conjugated system of pi-electrons across the molecule. The molecular conformation is further stabilized by an intramolecular C-H···N hydrogen bond. nih.gov DFT calculations help in precisely determining bond lengths, bond angles, and dihedral angles that correspond to this minimum energy structure.

Below is a table summarizing the key geometrical features of this compound derived from crystallographic data, which are typically used as a benchmark for DFT calculations.

| Structural Feature | Observation | Significance | Reference |

|---|---|---|---|

| Benzylidenemalononitrile Unit | Nearly planar | Indicates extensive π-conjugation | nih.gov |

| Nitro Group Orientation | Approximately coplanar with the benzene ring (Dihedral angle ≈ 8.8°) | Maximizes electronic interaction with the aromatic system | nih.gov |

| Intramolecular Bonding | Presence of a C-H···N hydrogen bond | Contributes to the stability of the molecular conformation | nih.gov |

Frontier Molecular Orbitals (HOMO-LUMO analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity.

In this compound, the electronic properties are heavily influenced by the presence of two strong electron-withdrawing groups: the nitro (-NO₂) group and the malononitrile (B47326) group (-C(CN)₂). The malononitrile group, being a particularly strong electron acceptor, significantly lowers the energy of the LUMO. Concurrently, the nitro group also contributes to lowering the electron density of the aromatic ring and affects the energy of the HOMO. Theoretical studies on similar structures show that the nitro group tends to reduce the HOMO energy level significantly. This combined effect results in a relatively small HOMO-LUMO gap, which is characteristic of molecules with potential applications in organic electronics.

The distribution of these orbitals is also informative. The HOMO is typically localized on the more electron-rich parts of a molecule, while the LUMO is centered on the electron-deficient regions. For this compound, the LUMO is expected to be distributed over the malononitrile and nitro-substituted benzene ring, indicating these are the sites susceptible to nucleophilic attack.

| Orbital | Expected Energy Level | Primary Influencing Group | Implication |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Lowered | Nitro group (-NO₂) | Site of electron donation (oxidation) |

| LUMO (Lowest Unoccupied Molecular Orbital) | Significantly Lowered | Malononitrile group (-C(CN)₂) | Site of electron acceptance (reduction) |

| HOMO-LUMO Gap | Small | Combined effect of both groups | Indicates high reactivity and potential for electronic applications |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT calculations provide insight into the static, minimum-energy state of a molecule, MD simulations reveal its dynamic behavior, including conformational changes and interactions with its environment (e.g., solvent molecules or other solutes).

For a molecule like this compound, MD simulations could be employed to understand how its planar structure behaves in different solvents, how it aggregates in the solid state, or how it interacts with a biological target or material surface. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities. Although specific, detailed MD simulation studies on this particular compound are not extensively documented in the searched literature, this technique remains a vital tool for exploring the dynamic aspects of such functional molecules in various condensed-phase environments.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier molecular orbitals obtained via DFT calculations, several quantum chemical parameters can be derived. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Key reactivity descriptors include:

These parameters, derived from the fundamental results of DFT calculations, help in rationalizing and predicting the chemical behavior of this compound in various reactions. The high electrophilicity expected for this molecule, due to its electron-withdrawing substituents, would be quantified by these descriptors.

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; an indicator of stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of the molecule. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. |

Advanced Research Applications and Potentials of 2 4 Nitrobenzylidene Malononitrile

Materials Science Applications

The distinct electronic and structural properties of 2-(4-Nitrobenzylidene)malononitrile make it a molecule of significant interest in the development of advanced functional materials.

Organic Semiconductors

The electron-deficient character of this compound makes it a viable candidate for use in organic semiconductor materials. ontosight.ai While research on the compound itself is specific, its derivatives have demonstrated clear potential in organic electronics. For instance, related benzylidenemalononitrile (B1330407) structures are utilized as non-fullerene acceptors (NFAs) in organic photovoltaic (OPV) devices. These materials are valued for their broad absorption spectra and deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitate efficient electron transport and contribute to higher power conversion efficiencies in solar cells.

Nonlinear Optical (NLO) Materials

This compound has been identified as a candidate for the development of nonlinear optical (NLO) materials. ontosight.ai Its molecular structure is a classic example of a D-π-A (donor-pi-acceptor) system, where the nitro group acts as a strong electron acceptor and the malononitrile (B47326) group also contributes to the electron-deficient nature of the system conjugated through the phenyl ring. This intramolecular charge-transfer characteristic is a key requirement for second-order NLO activity, which can be exploited in applications like frequency doubling of light and optical switching. Commercial suppliers often categorize it under "Optical Materials," acknowledging this potential. bldpharm.com

Molecular Devices

Organic compounds that feature the benzylidenemalononitrile moiety have garnered considerable attention for their potential use in the design and fabrication of molecular devices. nih.govresearchgate.net The near-planar structure of this compound, which is stabilized by an intramolecular C—H···N hydrogen bond, enhances its suitability for incorporation into organized molecular assemblies. nih.gov This structural predictability and rigidity are advantageous for creating components for molecular-scale electronics where precise arrangement and stable conformation are paramount.

Mechanochromic Materials (in related derivatives)

While this compound itself is not primarily cited for mechanochromism, its derivatives have shown significant promise in this area. A notable example is 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), which exhibits distinct mechanochromic behavior. mdpi.com By controlling crystallization conditions, two different crystal forms of DPAM, one orthorhombic (A-1) and one monoclinic (A-2), can be obtained. mdpi.com The A-2 crystal displays a remarkable response to mechanical stress; grinding or applying pressure induces a structural transformation to the more rigid A-1 form. mdpi.com This change is accompanied by a visible fluorescence shift from red to yellow, demonstrating a clear link between crystal packing, molecular conformation, and optical properties that can be harnessed for pressure sensors and information encryption technologies. mdpi.com

Biological and Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound is valued not as an end-product but as a versatile synthetic intermediate.

Precursor for Biologically Active Compounds

This compound serves as a key precursor for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules. nih.goveurekaselect.com Its reactive nature allows it to be a starting point for constructing more complex molecular architectures. Research has shown it to be a precursor for preparing compounds such as 5,7-diazaspiro ontosight.ainih.govoctane, 2-amino-4H-chromene-3-carbonitrile, and various 4H-pyran derivatives. nih.govresearchgate.net The general class of arylidenemalononitriles is widely recognized as a versatile synthon for building diverse heterocyclic systems, including fused and spirocyclic compounds. eurekaselect.com

Antimicrobial Properties

Derivatives of benzylidene malononitrile have demonstrated a range of pharmaceutical activities, including antimicrobial effects. rasayanjournal.co.in For instance, studies on (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide, a related derivative, have shown significant antibacterial activity. This compound exhibited a minimum inhibitory concentration (MIC) of 2 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), with a growth inhibition of 98.7%. nih.gov While research has indicated that some benzylidene-3-oxobutanamide derivatives show moderate to very good growth inhibition against MRSA and Acinetobacter baumannii-Multidrug Resistant (Ab-MDR), they have not displayed significant activity against fungal strains like Cryptococcus neoformans and Candida albicans. nih.gov

Anticancer and Cytotoxic Effects

The structural features of this compound have prompted investigations into its potential as an anticancer agent. ontosight.ai Research has shown that it can modulate apoptosis, a form of programmed cell death that plays a crucial role in liver damage. nih.gov In murine models of apoptosis-mediated liver injury, pretreatment with this compound was found to reduce hepatotoxicity induced by tumor necrosis factor-alpha/D-galactosamine and anti-Fas antibody. nih.gov This protective effect was associated with a reduction in the number of apoptotic cells in the liver and decreased caspase-3 activity, a key enzyme in the apoptotic pathway. nih.gov

Furthermore, various derivatives of N-(2-chloroethyl)-N-nitrosoureas, which are analogous to widely used anti-tumor agents, have been synthesized and shown to exert cytotoxic effects with IC50 values in the range of 10⁻⁴ to 10⁻⁶ M. nih.gov Additionally, newly synthesized 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives have been evaluated for their antiproliferative activities against several human cancer cell lines, including A2780, MCF-7, and MDA-MB 231. nih.gov

Tyrosine Kinase Inhibitors

This compound is recognized as a potent tyrosine kinase inhibitor. rasayanjournal.co.inresearchgate.net Tyrosine kinases are enzymes that play a critical role in various cellular processes, and their inhibition is a key strategy in cancer therapy. rasayanjournal.co.in The family of compounds to which this compound belongs, known as tyrphostins, are selective inhibitors of protein tyrosine kinases. nih.gov The inhibitory action of these compounds on tyrosine kinases contributes to their ability to modulate cellular signaling pathways and induce apoptosis in cancer cells. nih.gov The combined inhibition of the anti-apoptotic protein Bcl-2 and Bruton's tyrosine kinase (BTK) has been shown to be effective in killing Diffuse Large B-cell Lymphoma (DLBCL) cells. nih.gov

Modulation of Signaling Pathways (e.g., Nrf2 pathway, iNOS induction)

Research has indicated that this compound and its derivatives can modulate key cellular signaling pathways. The Nuclear factor-2 erythroid related factor-2 (Nrf2) is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins. nih.gov While direct evidence for this compound modulating the Nrf2 pathway is still emerging, the known anti-inflammatory and antioxidant properties of related compounds suggest a potential link. nih.gov

Furthermore, this compound has been shown to affect the induction of inducible nitric oxide synthase (iNOS). nih.gov In macrophages, the production of nitric oxide (NO) by iNOS is a critical host defense mechanism. nih.gov Studies have shown that the induction of iNOS and subsequent NO production can be modulated by various signaling pathways, including the MEK1-ERK, MKK7-JNK, and NF-κB pathways. nih.gov The ability of this compound to influence such pathways highlights its potential as a modulator of the immune response.

Larvicidal Activity (in related derivatives)

Derivatives of benzylidenemalononitrile have been investigated for their larvicidal activity, particularly against the mosquito Aedes aegypti, a vector for diseases like dengue, yellow fever, and Zika. sbq.org.br In one study, a series of benzylidenemalononitrile derivatives were synthesized and tested for their effectiveness. The compound 2-(4-chlorobenzylidene)malononitrile demonstrated excellent larvicidal activity. sbq.org.br However, 2-(3-nitrobenzylidene)malononitrile, a closely related isomer of the title compound, did not show any mortality against Aedes aegypti larvae at the tested concentration. sbq.org.br This suggests that the position of the nitro group on the aromatic ring is critical for this specific biological activity.

Anti-melanogenic Agents (in related derivatives)

Derivatives of 2-(substituted benzylidene)malononitrile have been identified as potential anti-melanogenic agents. nih.gov Melanogenesis is the process of melanin (B1238610) production, and its overactivity can lead to hyperpigmentation disorders. researchgate.netoncotarget.com Tyrosinase is a key enzyme in this process, and its inhibition is a primary strategy for developing skin whitening agents. nih.govresearchgate.net

A study involving twelve 2-(substituted benzylidene)malononitrile derivatives found that 2-(3,4-dihydroxybenzylidene)malononitrile exhibited the strongest inhibitory activity against mushroom tyrosinase with an IC₅₀ value of 17.05 μM. nih.govresearchgate.net This compound was also shown to reduce melanin accumulation in B16F10 melanoma cells and a human skin model without causing cytotoxicity. nih.govresearchgate.net Molecular docking simulations suggest that this derivative can directly bind to the active site of tyrosinase. researchgate.netoncotarget.com

Role in Organic Synthesis as an Intermediate and Building Block

This compound is a valuable intermediate in organic synthesis. ontosight.ai It is frequently utilized in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. researchgate.net This reaction is instrumental in the synthesis of various α,β-unsaturated nitriles, which are precursors to a wide array of pharmaceutically relevant compounds and materials. Specifically, this compound and its derivatives serve as precursors for the preparation of diverse heterocyclic compounds such as 5,7-diazaspiro ontosight.airasayanjournal.co.inoctane, 2-amino-4H-chromene-3-carbonitrile, and 4H-pyran derivatives. nih.gov

The reactivity of the double bond in this compound allows for further chemical transformations. For example, it can undergo bioreduction using marine-derived fungi like Penicillium citrinum, leading to the formation of 2-(4-nitrobenzyl)malononitrile. unifap.br This biocatalytic reduction highlights the potential for environmentally friendly synthetic methods.

Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate and precursor in the synthesis of a variety of complex organic molecules and heterocyclic compounds. ontosight.ainih.gov Its activated carbon-carbon double bond and the reactivity of its nitrile groups allow it to participate in a range of chemical reactions. cymitquimica.com

Researchers have successfully utilized this compound to construct elaborate molecular frameworks. For instance, it has been employed as a starting material for producing spirocyclic compounds, chromene derivatives, and pyrans. nih.gov The compound's derivatives are key precursors in the preparation of molecules like 5,7-diazaspiro ontosight.aioctane, 2-amino-4H-chromene-3-carbonitrile, and various 4H-pyran derivatives. nih.gov

Furthermore, the nitro group on the benzene (B151609) ring can be selectively transformed, adding another layer of synthetic versatility. A notable example is the chemoselective reduction of the nitro group to an amino group, yielding 2-(4-aminobenzylidene)malononitrile. researchgate.net This transformation is significant because it occurs without affecting the double bond or the cyano groups, providing a pathway to a different class of compounds with their own potential applications. researchgate.net

The following table summarizes key synthetic applications of this compound as a precursor.

| Precursor Compound | Resulting Complex Molecule | Type of Synthesis/Reaction |

| This compound Derivatives | 5,7-diazaspiro ontosight.aioctane | Heterocyclic Synthesis |

| This compound Derivatives | 2-amino-4H-chromene-3-carbonitrile | Heterocyclic Synthesis |

| This compound Derivatives | 4H-pyran derivatives | Heterocyclic Synthesis |

| This compound | 2-(4-Aminobenzylidene)malononitrile | Chemoselective Reduction |

This table showcases the role of this compound as a foundational element in the synthesis of diverse and complex molecular structures. nih.govresearchgate.net

Future Prospects in Emerging Technologies

The distinct electronic properties of this compound make it a compound of considerable interest for applications in materials science and emerging technologies. ontosight.ai Organic compounds that contain the benzylidenemalononitrile framework are noted for their potential in the design of molecular devices. nih.govresearchgate.net

One of the most promising areas of application is in the field of nonlinear optics (NLO) . ontosight.ai Benzylidenemalononitrile derivatives are known to exhibit significant molecular nonlinearities, making them suitable candidates for NLO materials. researchgate.net These materials are crucial for developing technologies such as optical switching, data storage, and frequency conversion. The electron-deficient nature of the compound contributes to these important optical properties. ontosight.ai Research on related derivatives, such as 2-(4-ethylbenzylidene) malononitrile, has underscored the potential of this class of molecules for third-order NLO applications. researchgate.net

Additionally, the compound's electronic structure makes it a candidate for use in organic electronics . It has been investigated for applications in organic semiconductors and as a component in molecular sensors. ontosight.ai The presence of both electron-withdrawing groups and a conjugated π-system allows for the tuning of electronic and photophysical properties, which is essential for the development of new functional materials. cymitquimica.com

The table below outlines the potential technological applications for this compound.

| Emerging Technology | Relevant Properties of the Compound | Research Findings and Potential |

| Nonlinear Optics (NLO) | High molecular hyperpolarizability, electron-deficient nature. | Derivatives are promising for third-order NLO applications, essential for photonic and optoelectronic devices. ontosight.airesearchgate.net |

| Organic Electronics | Electron-deficient character, potential semiconductor properties. | Investigated as a candidate for organic semiconductors and molecular electronic devices. ontosight.ai |

| Molecular Sensors | Unique electronic and photophysical properties. | The benzylidenemalononitrile core is explored for its potential in the design of specialized sensors. nih.gov |

This table highlights the significant future prospects of this compound in various high-tech fields, driven by its unique molecular and electronic characteristics. ontosight.ainih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-nitrobenzylidene)malononitrile, and how can reaction efficiency be improved?

- Methodology : The compound is synthesized via Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile in ethanol, catalyzed by piperidine. Key steps include dropwise addition of reactants, refluxing, and recrystallization from EtOH/water for purification (yield: ~49–76%) . To enhance efficiency, solvent-free conditions or organocatalysts like quinine have been explored, improving yields and reducing side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Melting Point : Reported ranges vary (152–154°C vs. 161.4–161.9°C ), necessitating cross-validation with NMR and IR.

- Spectroscopy : IR confirms nitrile stretches (~2224–2232 cm⁻¹) and nitro group vibrations (~1345–1577 cm⁻¹) .

- NMR : H NMR peaks at δ 8.39 (d, aromatic H), 8.07 (d, aromatic H), and 7.89 (s, =CH) .

Q. What safety protocols are critical when handling this compound?

- Precautions : Use NIOSH-approved respirators (e.g., P95) and gloves to avoid inhalation or dermal contact. Avoid dust formation and ensure ventilation due to potential acute toxicity .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -NO₂) influence the compound’s reactivity in palladium-catalyzed Michael reactions?

- Mechanistic Insight : The nitro group enhances electrophilicity, stabilizing π-complexes with Pd catalysts and accelerating conjugate addition. Comparative studies with 4-methoxy analogs (electron-donating) show lower reactivity, validating electronic effects .

- Experimental Design : Use substituent-scrambling experiments (e.g., Hammett plots) to correlate reaction rates with σ values of substituents .

Q. What computational methods are suitable for modeling the nonlinear optical (NLO) properties of this compound derivatives?

- Approach : Density Functional Theory (DFT) with B3LYP/6-31G* basis set predicts hyperpolarizability (β) values. Charge-transfer transitions in cyclohexenylidene derivatives enhance NLO activity, as shown in crystal structure analyses .

Q. How can structural modifications enhance its biological activity (e.g., tyrosinase inhibition)?

- Structure-Activity Relationship (SAR) : Introduce hydroxyl or methoxy groups at the benzylidene ring (e.g., 3,4-dihydroxy analogs) to improve binding to enzyme active sites. In vitro assays with mushroom tyrosinase show IC₅₀ values <10 μM for optimized derivatives .

Q. Why do melting point discrepancies occur in literature, and how should researchers address them?

- Root Cause : Polymorphism or impurities from recrystallization solvents (e.g., EtOH vs. DCM).

- Validation : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms. Cross-check with HPLC purity (>98%) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on catalytic performance in organic transformations?

- Case Study : Disparate yields in Knoevenagel reactions (44–76% ) arise from solvent choice (ethanol vs. solvent-free) and catalyst loading.

- Resolution : Design controlled experiments with fixed parameters (e.g., 0.05 mmol piperidine, 7.5 mL EtOH) to isolate variables .

Methodological Tables

| Property | Reported Data | Source |

|---|---|---|

| Melting Point (°C) | 152–154 ; 161.4–161.9 | Experimental |

| IR ν(C≡N) (cm⁻¹) | 2224–2232 | |

| H NMR (δ, CDCl₃) | 8.39 (d), 8.07 (d), 7.89 (s) | |

| Yield (Piperidine Catalysis) | 49–76% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.